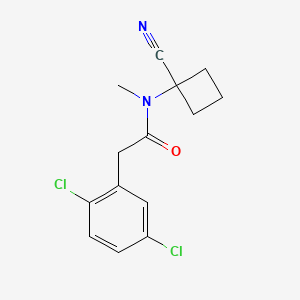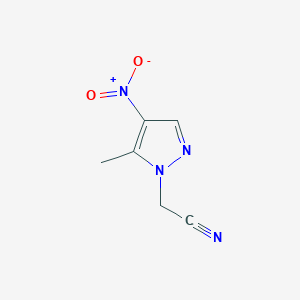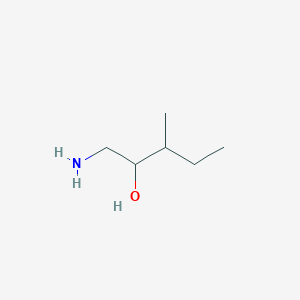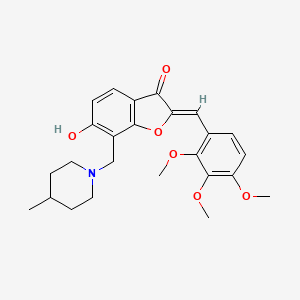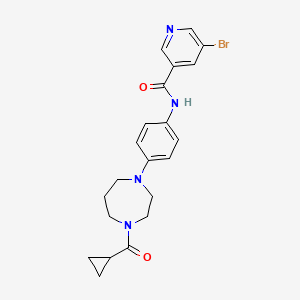
5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide is a useful research compound. Its molecular formula is C21H23BrN4O2 and its molecular weight is 443.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications of Nicotinamide Derivatives
Nicotinamide, a core component structurally related to the chemical , has been extensively studied for its potential therapeutic applications, including its role in neurocognitive function and as a precursor in the synthesis of anticancer agents. Nicotinamide is involved in various intra- and inter-cellular processes, suggesting its derivatives, including potentially "5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide," could have significant research applications in these areas.
Neurocognitive Function : Nicotinamide has been investigated for its neuroprotective effects across cellular, animal, and human studies, focusing on conditions like age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries. It operates as a precursor of nicotinamide adenine dinucleotide (NAD+), essential for cellular energy production, which may hint at the potential neuroprotective applications of related compounds (Rennie et al., 2015).
Anticancer Research : Nicotinic acid derivatives, including nicotinamide, have shown a wide range of biological properties, making them significant in the development of anticancer drugs. The structural features and biological activities of nicotinic acid derivatives suggest that similar compounds could be explored for their anticancer potential, emphasizing the importance of structural modifications to enhance therapeutic efficacy (Jain et al., 2020).
Safety and Toxicological Considerations
While the specific research applications of "this compound" are not detailed in the available literature, related compounds' safety and toxicological profiles are crucial in guiding their scientific applications.
- Safety Assessment of High-Dose Nicotinamide : High doses of nicotinamide have been evaluated for their safety, revealing a broad therapeutic index. However, at very high doses, reversible hepatotoxicity has been reported, suggesting that similar compounds need thorough safety evaluations to determine their risk-to-benefit ratios in potential therapeutic applications (Knip et al., 2000).
Eigenschaften
IUPAC Name |
5-bromo-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2/c22-17-12-16(13-23-14-17)20(27)24-18-4-6-19(7-5-18)25-8-1-9-26(11-10-25)21(28)15-2-3-15/h4-7,12-15H,1-3,8-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJCBSZANHBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
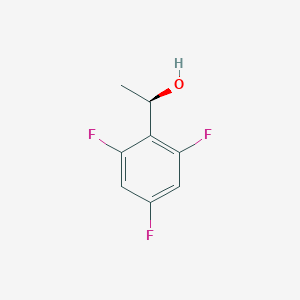
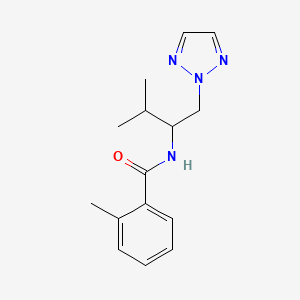


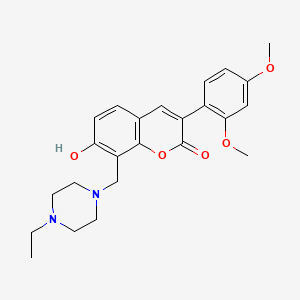
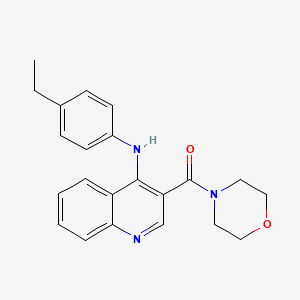


![3-[1-(2-Chloropropanoyl)piperidin-3-yl]-N-ethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B2536767.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)
